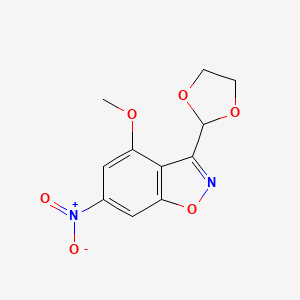
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as PPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPAP has been shown to exhibit a variety of physiological and biochemical effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act through modulation of the dopaminergic system. 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
实验室实验的优点和局限性
One advantage of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine as a research tool is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. However, one limitation of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is its relatively low solubility in water, which may make it difficult to administer in certain experimental contexts.
未来方向
There are several potential future directions for research on 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One avenue of investigation could be to further explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's or Alzheimer's. Another potential area of research could be to investigate the cognitive-enhancing effects of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine and its potential as a nootropic. Finally, further investigation into the mechanism of action of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine could shed light on its potential therapeutic applications.
合成方法
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized through a multistep process involving the condensation of 2-benzylidene-1-piperazine and 3-phenylpropenal. This reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, and yields 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine as a yellow crystalline solid.
科学研究应用
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been the subject of several scientific studies investigating its potential therapeutic properties. One study found that 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine exhibited anti-inflammatory effects in a murine model of acute lung injury, suggesting that it may be useful in treating inflammatory diseases. Another study demonstrated that 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine had neuroprotective effects in a rat model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
属性
IUPAC Name |
(Z,E)-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-8-18(9-4-1)10-7-13-20-22-16-14-21(15-17-22)19-11-5-2-6-12-19/h1-13H,14-17H2/b10-7+,20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKQZGSCHQABC-WAYKPHQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
acetate](/img/structure/B5917064.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)